N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring a xanthene core linked to a pyrazole and pyrazine moiety
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Fluorescent Probes: Due to its xanthene core, it can be used in imaging applications.
Enzyme Inhibition: Potential inhibitor for specific enzymes due to its structural complexity.
Medicine
Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry
Dyes and Pigments: Utilized in the production of high-performance dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Moiety: Starting with pyrazine-2-carboxylic acid, it undergoes cyclization with hydrazine to form the pyrazole ring.
Linking to Xanthene: The pyrazole derivative is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: With reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: Can interact with enzymes, receptors, or DNA.
Pathways Involved: May inhibit specific signaling pathways in cancer cells or modulate enzyme activity in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
Uniqueness
- Structural Complexity : The combination of pyrazine, pyrazole, and xanthene moieties is unique.
- Functional Versatility : Offers diverse reactivity and applications compared to simpler analogs.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(26-12-14-28-13-9-18(27-28)19-15-24-10-11-25-19)22-16-5-1-3-7-20(16)30-21-8-4-2-6-17(21)22/h1-11,13,15,22H,12,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCHBAPXUINWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.